N-(2H-1,3-benzodioxol-5-yl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-22-13-7-11-3-4-12(8-13)18(11)16(19)17-10-2-5-14-15(6-10)21-9-20-14/h2,5-6,11-13H,3-4,7-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOODLVHUPIMLDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C18H22N2O4S
- Molecular Weight : 366.44 g/mol
- IUPAC Name : this compound
This structure includes a benzodioxole moiety, which is known for various pharmacological properties, and an azabicyclo framework that contributes to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its role as a monoamine reuptake inhibitor . It interacts with neurotransmitter transporters, specifically targeting:
- Serotonin Transporter (SERT)
- Dopamine Transporter (DAT)
- Norepinephrine Transporter (NET)
These interactions modulate the levels of monoamines in the synaptic cleft, which can influence mood and cognitive functions. This mechanism is similar to that of established antidepressants, making it a candidate for further therapeutic exploration in mood disorders such as depression and anxiety .
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit significant antidepressant-like effects in animal models. For instance, studies have shown that these compounds can reduce immobility time in forced swim tests, suggesting an increase in antidepressant activity .
Anticancer Potential
Preliminary studies suggest that derivatives of benzodioxole compounds may possess cytotoxic effects against various cancer cell lines, including:
| Cancer Type | Cell Lines Tested | Observed Effect |
|---|---|---|
| Breast Cancer | MCF-7, MDA-MB-231 | Moderate Cytotoxicity |
| Lung Cancer | A549 | Low Cytotoxicity |
| Liver Cancer | HepG2 | Moderate Cytotoxicity |
| Prostate Cancer | PC3 | Significant Cytotoxicity |
These findings indicate that the compound could be a potential candidate for further investigation in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of related benzodioxole derivatives have been assessed against various bacterial strains:
| Bacterial Strain | Activity Observed | MIC (µg/mL) |
|---|---|---|
| Bacillus subtilis | Weakly Active | >100 |
| Escherichia coli | Active | 50 |
While the activity was limited, certain modifications to the structure may enhance efficacy against specific pathogens .
Case Studies
In a notable study involving the synthesis of similar compounds, researchers demonstrated that modifications to the methylsulfanyl group significantly affected both binding affinity and biological activity across different neurotransmitter systems. These findings underscore the importance of structural variations in optimizing therapeutic effects .
Scientific Research Applications
Basic Information
- IUPAC Name: N-(2H-1,3-benzodioxol-5-yl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
- Molecular Formula: C16H20N2O3S
- Molecular Weight: 320.41 g/mol
- CAS Number: 1706065-73-7
Structure
The compound features a bicyclic structure that contributes to its biological activity. The presence of the benzodioxole moiety is significant in enhancing interactions with biological targets.
Enzyme Inhibition
Research has demonstrated that compounds related to this compound exhibit inhibitory effects on various enzymes, which is crucial for therapeutic applications:
- Acetylcholinesterase Inhibition: Compounds with similar structures have shown potential as acetylcholinesterase inhibitors, which are relevant in treating neurodegenerative diseases like Alzheimer's disease .
- α-Glucosidase Inhibition: Studies indicate that derivatives of benzodioxole can inhibit α-glucosidase, suggesting potential applications in managing Type 2 diabetes mellitus .
Anticancer Activity
The compound has been investigated for its anticancer properties:
- In Vitro Studies: Research has shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of histone deacetylases and the inhibition of specific kinases .
Case Study: Structure-Activity Relationship Analysis
A study involving novel sulfonamide derivatives demonstrated significant anticancer activity against various cancer cell lines. The structure–activity relationship (SAR) analysis revealed that modifications to the benzodioxole moiety enhanced potency against specific cancer types .
| Compound | IC50 (µM) | Target |
|---|---|---|
| W17 | 4.12 | Cancer Cells |
| W6 | 5.19 | Bacterial Strains |
Antimicrobial Activity
The compound's derivatives have also been explored for their antimicrobial properties:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 8-azabicyclo[3.2.1]octane scaffold is a versatile platform for drug discovery. Below is a detailed comparison of the target compound with key analogs from the evidence:
Structural and Functional Comparisons
Key Observations
Substituent Impact on Activity: Triazole Derivatives (e.g., Compound 12, BI82805): The 1,2,4-triazole group facilitates hydrogen bonding, often critical for receptor-ligand interactions. Compound 12 demonstrates dual targeting of opioid and chemokine receptors, highlighting the scaffold's adaptability . Benzodioxol vs. Naphthalene: The target compound’s benzodioxol group may confer greater metabolic stability compared to BI82805’s naphthalene, which could enhance bioavailability but reduce solubility . Methylsulfanyl vs.
Scaffold Variations: The 8-azabicyclo[3.2.1]octane core differs from the 4-thia-1-azabicyclo[3.2.0]heptane in penicillins (), which is critical for beta-lactam antibiotic activity. This underscores how minor structural changes (e.g., sulfur substitution, ring size) drastically alter biological function .
Salt Forms and Solubility :
- Tosylate salts () improve solubility for in vivo applications, whereas the target compound’s neutral carboxamide may require formulation optimization for bioavailability .
Q & A
Basic: What are the key considerations for synthesizing this compound?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with bicyclic core formation (8-azabicyclo[3.2.1]octane) followed by functionalization. Key steps include:
- Amide Coupling : Reacting the bicyclic amine with activated carboxylic acid derivatives (e.g., benzodioxol-5-yl carbonyl chloride) under anhydrous conditions.
- Sulfanyl Group Introduction : Methylsulfanyl substitution at position 3 can be achieved via nucleophilic displacement using methanethiolate salts or Mitsunobu reactions .
- Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are preferred for solubility and reaction efficiency .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization ensures high purity (>95%) .
Basic: How can spectroscopic techniques characterize this compound?
Methodological Answer:
A combination of spectroscopic methods is critical:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm bicyclic framework (e.g., bridgehead protons at δ 3.5–4.5 ppm) and substituent positions (e.g., methylsulfanyl at δ 2.1–2.3 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the bicyclic structure .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
- IR Spectroscopy : Identifies amide C=O stretch (~1650 cm⁻¹) and benzodioxol C-O-C vibrations (~1250 cm⁻¹) .
Basic: What initial biological screening approaches are suitable?
Methodological Answer:
Prioritize target-based assays informed by structural analogs:
- Enzyme Inhibition Assays : Test activity against kinases or proteases, leveraging the bicyclic amide’s affinity for catalytic pockets .
- Receptor Binding Studies : Use radioligand displacement assays (e.g., for GPCRs or neurotransmitter transporters) due to the compound’s neuroactive analog profile .
- Cytotoxicity Screening : Evaluate IC₅₀ in cancer cell lines (e.g., MTT assay) to assess therapeutic potential .
Advanced: How can structure-activity relationships (SAR) be explored?
Methodological Answer:
Systematic SAR studies require:
- Analog Synthesis : Modify substituents (e.g., replace methylsulfanyl with ethyl or phenyl groups) and assess activity changes .
- Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify critical interactions (e.g., amide hydrogen bonds, hydrophobic pockets) .
- Biological Profiling : Compare potency across analogs in dose-response assays to rank substituent contributions .
Advanced: What computational methods aid in optimizing its synthesis?
Methodological Answer:
Leverage computational tools for reaction design:
- Quantum Chemical Calculations : Predict reaction pathways and transition states (e.g., using Gaussian or ORCA) to identify energetically favorable conditions .
- Machine Learning : Train models on reaction databases to optimize solvent/reagent combinations (e.g., ICReDD’s feedback loop approach) .
- Molecular Dynamics Simulations : Assess solubility/stability in different solvents (e.g., DMSO vs. acetonitrile) .
Advanced: How to address contradictions in biological activity data?
Methodological Answer:
Resolve discrepancies through:
- Dose-Response Refinement : Test broader concentration ranges to rule out assay-specific artifacts .
- Metabolic Stability Testing : Use liver microsomes to check for rapid degradation masking true activity .
- Orthogonal Assays : Validate hits using alternative methods (e.g., SPR for binding affinity vs. functional cellular assays) .
Advanced: What strategies improve stability under different conditions?
Methodological Answer:
Enhance stability via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
